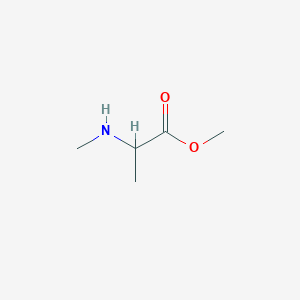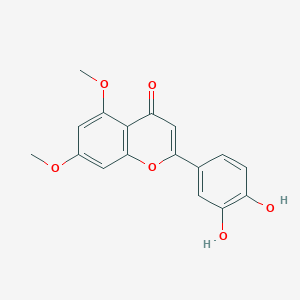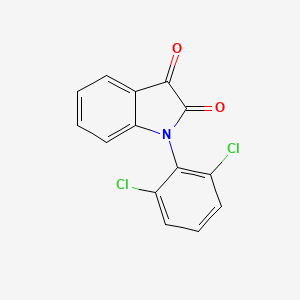
1-(2,6-二氯苯基)吲哚-2,3-二酮
描述
1-(2,6-Dichlorophenyl)indole-2,3-dione is a chemical compound with the molecular formula C14H7Cl2NO2 and a molecular weight of 292.12 g/mol . It is an intermediate in the synthesis of non-steroidal anti-inflammatory drugs, particularly diclofenac . The compound is characterized by its crystalline form and orange color, with a melting point of 185-187°C .
科学研究应用
1-(2,6-Dichlorophenyl)indole-2,3-dione has a wide range of scientific research applications:
作用机制
Target of Action
The primary targets of 1-(2,6-Dichlorophenyl)indole-2,3-dione are currently unknown. This compound is a potential prodrug of Diclofenac , which primarily targets cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. These enzymes play a crucial role in the production of prostaglandins, which are involved in inflammation and pain signaling.
Mode of Action
As a potential prodrug of diclofenac , it may be metabolized into Diclofenac in the body. Diclofenac acts by inhibiting COX enzymes, thereby reducing the production of prostaglandins and mitigating inflammation and pain.
Biochemical Pathways
The biochemical pathways affected by 1-(2,6-Dichlorophenyl)indole-2,3-dione are likely similar to those affected by Diclofenac, given its potential as a prodrug . Diclofenac’s inhibition of COX enzymes leads to a decrease in prostaglandin synthesis. This reduction can affect various physiological processes, including inflammation, pain perception, and fever response.
Pharmacokinetics
As a potential prodrug of diclofenac , it is likely absorbed and metabolized into Diclofenac in the body. The bioavailability, distribution, and excretion would then follow the known pharmacokinetic profile of Diclofenac.
Result of Action
The molecular and cellular effects of 1-(2,6-Dichlorophenyl)indole-2,3-dione are expected to be similar to those of Diclofenac, given its potential as a prodrug . This includes reduced production of prostaglandins, leading to decreased inflammation and pain.
生化分析
Biochemical Properties
It is known that indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that 1-(2,6-Dichlorophenyl)indole-2,3-dione may interact with a variety of enzymes, proteins, and other biomolecules.
Cellular Effects
Given its potential as a prodrug of Diclofenac , it may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known that Diclofenac, a drug to which 1-(2,6-Dichlorophenyl)indole-2,3-dione is a potential prodrug, exerts its effects through the inhibition of the arachidonic acid cyclooxygenase system, the lipoxygenase pathway, and the stimulation of arachidonic acid reuptake .
Metabolic Pathways
It is known that Diclofenac, a drug to which 1-(2,6-Dichlorophenyl)indole-2,3-dione is a potential prodrug, is metabolized via the CYP3A4 and CYP2C9 enzymes .
准备方法
The synthesis of 1-(2,6-Dichlorophenyl)indole-2,3-dione typically involves the reaction of indigo and 2,6-dichloroiodobenzene in xylene . This reaction is carried out under specific conditions to ensure the formation of the desired product. Industrial production methods may vary, but they generally follow similar synthetic routes to achieve high yields and purity.
化学反应分析
1-(2,6-Dichlorophenyl)indole-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can convert the compound into other derivatives.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus, which is rich in π-electrons.
Common reagents used in these reactions include oxidizing agents, reducing agents, and electrophiles. The major products formed depend on the specific reaction conditions and reagents used.
相似化合物的比较
1-(2,6-Dichlorophenyl)indole-2,3-dione can be compared with other similar compounds, such as:
1-(2,6-Dichlorophenyl)indolin-2,3-dione: Another intermediate in the synthesis of diclofenac.
1-(2,6-Dichlorophenyl)indolin-2-one: A potential prodrug of diclofenac and an impurity during its commercial synthesis.
These compounds share structural similarities but differ in their specific chemical properties and applications. The uniqueness of 1-(2,6-Dichlorophenyl)indole-2,3-dione lies in its specific role as an intermediate in the synthesis of diclofenac, highlighting its importance in pharmaceutical chemistry.
属性
IUPAC Name |
1-(2,6-dichlorophenyl)indole-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7Cl2NO2/c15-9-5-3-6-10(16)12(9)17-11-7-2-1-4-8(11)13(18)14(17)19/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGEGDVKBXGZTRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=O)N2C3=C(C=CC=C3Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90560683 | |
| Record name | 1-(2,6-Dichlorophenyl)-1H-indole-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90560683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24542-74-3 | |
| Record name | 1-(2,6-Dichlorophenyl)-1H-indole-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90560683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




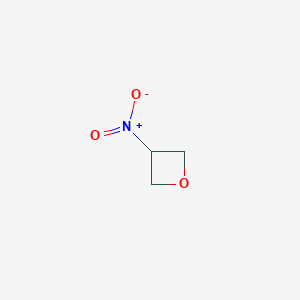
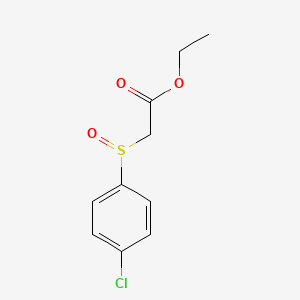
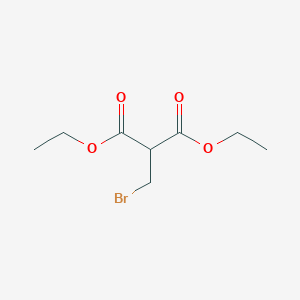
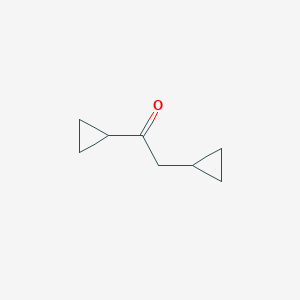
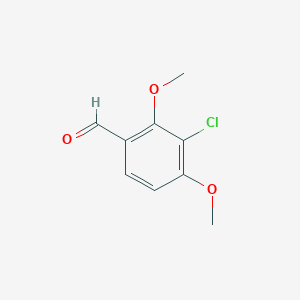

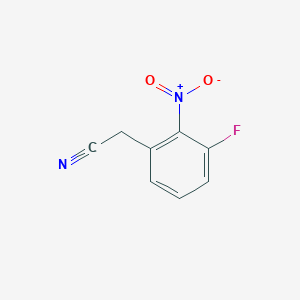
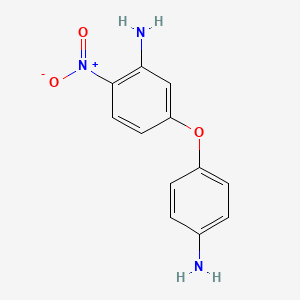
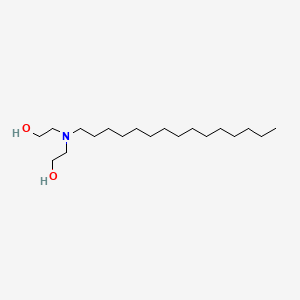
![Benzo[1,3]dithiole 1,1,3,3-tetraoxide](/img/structure/B1601797.png)
